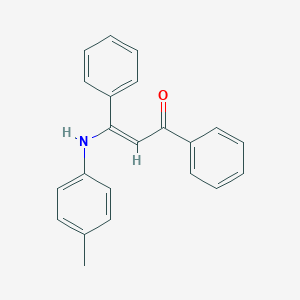
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, also known as DABCO, is a chemical compound that has been extensively studied for its various applications in scientific research. DABCO is a yellow crystalline solid that is widely used as a catalyst, a stabilizer, and a reagent in organic chemistry. This compound has been found to have a wide range of biological and pharmacological properties, making it an important tool in the field of biomedical research.
作用機序
The mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one is not fully understood, but it is believed to act as a nucleophile in many reactions. It has been shown to form stable complexes with various metal ions, such as copper and iron, which can enhance its catalytic activity. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has also been found to be a potent inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have neuroprotective effects, as well as the ability to inhibit the growth of cancer cells. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been used as a tool to study the mechanisms of various diseases, such as Alzheimer's disease and cancer.
実験室実験の利点と制限
One of the main advantages of using 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one in lab experiments is its versatility as a catalyst and reagent. It can be used in a variety of reactions and has been found to be highly effective in many cases. However, one limitation of using 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one is its potential toxicity, as it has been shown to be harmful to some organisms at high concentrations. Careful handling and disposal procedures are necessary to avoid any adverse effects.
将来の方向性
There are many potential future directions for research involving 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one. One area of interest is the development of new catalytic applications for 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, particularly in the synthesis of complex organic molecules. Another area of interest is the investigation of the neuroprotective effects of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one and its potential applications in various fields of science.
合成法
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one can be synthesized through several methods, including the reaction of benzaldehyde and p-toluidine in the presence of a base, such as potassium carbonate. Another method involves the reaction of benzaldehyde and p-toluidine with acetylacetone in the presence of a base, such as sodium hydride. The resulting product is then purified through recrystallization.
科学的研究の応用
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been extensively studied for its applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates, the epoxidation of olefins, and the oxidation of alcohols. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has also been used as a stabilizer in the polymerization of vinyl monomers, as well as a reagent in the synthesis of heterocyclic compounds.
特性
分子式 |
C22H19NO |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
(E)-3-(4-methylanilino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H19NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-16,23H,1H3/b21-16+ |
InChIキー |
PMGFOBXTODBOKI-LTGZKZEYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)
![3-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B243023.png)

![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)
![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)